molecular formula C11H9Cl2N B1602579 2-Chloro-3-(chloromethyl)-8-methylquinoline CAS No. 948291-50-7

2-Chloro-3-(chloromethyl)-8-methylquinoline

Cat. No. B1602579
M. Wt: 226.1 g/mol
InChI Key: AFLRXIHGPHYZBL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name and other synonyms .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would involve measuring properties such as melting point, boiling point, solubility, and stability. It could also include computational studies to predict these properties .

Scientific Research Applications

Synthesis of Quinolinyl Amines

The compound 2-Chloro-3-(chloromethyl)-8-methylquinoline has been utilized in the synthesis of quinolinyl amines. These compounds were prepared through nucleophilic substitution reactions and showed promising antifungal and antibacterial activities, especially when electron-withdrawing groups were included in the phenyl ring (Kumar et al., 2011).

Formation of Anilinoquinoline Compounds

It has been involved in reactions with phosphoryl chloride to form various anilinoquinoline compounds. These reactions have demonstrated the compound's reactivity and potential for creating structurally diverse molecules (Fukuda, Okamoto, & Sakurai, 1977).

Applications in Material Sciences

Metaloquinolate-Containing Polymers

The compound has been used in the synthesis of metaloquinolate-containing polymers, showing promise for applications in OLED technology due to their good thermal stability and strong fluorescence properties (Qun-bo, Du, & Lu, 2007).

Applications in Spectroscopy and Structural Analysis

Charge Density Analysis

Studies have utilized 2-Chloro-3-(chloromethyl)-8-methylquinoline to investigate the nature of Cl···Cl intermolecular interactions, providing insights into electron density distributions and molecular interactions (Hathwar & Guru Row, 2010).

Spectroscopic Characterization

It has been subjected to structural and spectroscopic analysis using techniques like UV–Vis, NMR, and vibrational spectral techniques, contributing to the understanding of its molecular characteristics and potential pharmaceutical applications (Kose, Atac, & Bardak, 2018).

Safety And Hazards

This would involve studying the toxicity of the compound, including its LD50 (the dose at which it is lethal to 50% of a population). It would also include information on how to handle and store the compound safely .

properties

IUPAC Name

2-chloro-3-(chloromethyl)-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-7-3-2-4-8-5-9(6-12)11(13)14-10(7)8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLRXIHGPHYZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588987
Record name 2-Chloro-3-(chloromethyl)-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(chloromethyl)-8-methylquinoline

CAS RN

948291-50-7
Record name 2-Chloro-3-(chloromethyl)-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(chloromethyl)-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
S Kumar, S Bawa, S Drabu, H Gupta, L Machwal… - European journal of …, 2011 - Elsevier
A new series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine derivatives (4a–p) was synthesized by nucleophilic …
Number of citations: 39 www.sciencedirect.com
VR Hathwar, SM Roopan, R Subashini… - Journal of chemical …, 2010 - Springer
Six crystal structures of substituted 2-chloroquinoline derivatives have been analysed to evaluate the role of Cl atom as a self recognizing unit resulting in the formation of Cl…Cl and CH…
Number of citations: 82 link.springer.com
Z Gholami-Koupaei, M Shiri, S Kaffash… - Polycyclic Aromatic …, 2021 - Taylor & Francis
A domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines and terminal acetylenes and then dimerization is described. This palladium-catalyzed reaction gave novel dimer …
Number of citations: 1 www.tandfonline.com
SM Roopan, FRN Khan, BK Mandal - Tetrahedron Letters, 2010 - Elsevier
An efficient and regioselective N-alkylation of 4(3H)-pyrimidone with various electrophiles in the presence of Fe nano particle is reported. The catalyst initiates N-alkylation of amides by …
Number of citations: 73 www.sciencedirect.com
VR Hathwar, TNG Row - The Journal of Physical Chemistry A, 2010 - ACS Publications
… The experimental charge density distribution in three compounds, 2-chloro-3-quinolinyl methanol, 2-chloro-3-hydroxypyridine, and 2-chloro-3-chloromethyl-8-methylquinoline, has been …
Number of citations: 135 pubs.acs.org
VR Hathwar - 2013 - etd.iisc.ac.in
… the quantitative analysis of Cl∙∙∙Cl intermolecular interactions in compounds 2-chloro-3-quinolinyl methanol, 2-chloro-3-hydroxypyridine and 2-chloro-3-chloromethyl-8-methylquinoline, …
Number of citations: 0 etd.iisc.ac.in
VR Hathwar, TNG Row - Journal of Physical Chemistry A, 2010 - cheric.org
… The experimental charge density distribution in three compounds, 2-chloro-3-quinolinyl methanol, 2-chloro-3-hydroxypyridine, and 2-chloro-3-chloromethyl-8-methylquinoline, has been …
Number of citations: 3 www.cheric.org
AK Kushwaha, SM Roopan, FN Khan… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C16H13ClN2O, the quinoline ring system is approximately planar [maximum deviation 0.021 (2) Å] and forms a dihedral angle of 85.93 (6) with the pyridone ring. …
Number of citations: 1 scripts.iucr.org
M Shiri, S Fazelzadeh, V Zadsirjan - Organic Chemistry Research, 2020 - orgchemres.org
An efficient method for the synthesis of novel dihydropyrimidothiazinoquinoline derivatives through the reaction of 2-chloro-3-(chloromethyl)quinolines and 2-thioxo-2,3-dihydropyrimidin…
Number of citations: 2 www.orgchemres.org
WY Fang, L Ravindar, KP Rakesh… - European journal of …, 2019 - Elsevier
At present more than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates in pre-clinical trials. Thus, it is …
Number of citations: 147 www.sciencedirect.com

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